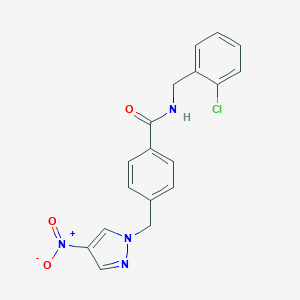![molecular formula C17H17N5O6S B213880 N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as E7820 and is a potent angiogenesis inhibitor that has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of E7820 involves the inhibition of angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor. The compound binds to the VEGF receptor and prevents the activation of downstream signaling pathways that are essential for the formation of new blood vessels.
Biochemical and Physiological Effects
E7820 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for angiogenesis. In addition, E7820 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of E7820 is its potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer. However, one of the limitations of E7820 is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of E7820. One potential direction is the development of more potent analogs of E7820 that have improved pharmacokinetic properties. Another potential direction is the investigation of the use of E7820 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of E7820 is also an area of future research.
Conclusion
In conclusion, E7820 is a novel compound that has shown promising results in preclinical studies for its potential applications in the treatment of cancer. The compound has a unique mechanism of action that involves the inhibition of angiogenesis, which makes it a promising candidate for the development of new anti-cancer therapies. While there are still several challenges that need to be addressed, the future of E7820 looks promising, and it is likely to continue to be an area of active research in the coming years.
Méthodes De Synthèse
E7820 is a synthetic compound that is prepared through a multi-step process. The synthesis of E7820 involves the reaction of 2-furoic acid with ethylamine, followed by the addition of 4-nitro-1H-pyrazole. The final step involves the addition of 4-(ethylsulfonyl)aniline, which results in the formation of E7820.
Applications De Recherche Scientifique
E7820 has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that tumors require for growth and metastasis. In addition, E7820 has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
Nom du produit |
N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide |
|---|---|
Formule moléculaire |
C17H17N5O6S |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N5O6S/c1-2-19-29(26,27)15-6-3-12(4-7-15)20-17(23)16-8-5-14(28-16)11-21-10-13(9-18-21)22(24)25/h3-10,19H,2,11H2,1H3,(H,20,23) |
Clé InChI |
VCVOBUNPUCUGSF-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canonique |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)


![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)



![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)
![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)

![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)